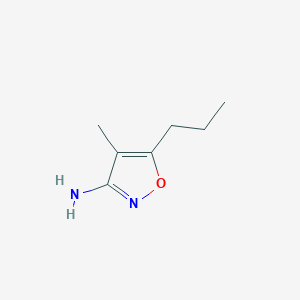

4-Methyl-5-propylisoxazol-3-amine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Molecular Structure Analysis

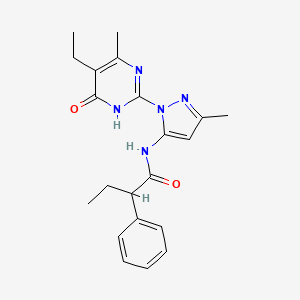

The molecular structure of 4-Methyl-5-propylisoxazol-3-amine consists of a five-membered isoxazole ring with a methyl and a propyl group attached . The molecular weight of this compound is 140.186.Chemical Reactions Analysis

Isoxazoles can be synthesized via different pathways using both homogeneous and heterogeneous catalysts . The most broadly researched and reported synthesis of isoxazole derivative is through the (3 + 2) cycloaddition reaction of an alkyne that acts as a dipolarophile and nitrile oxide as the dipole .Scientific Research Applications

Synthesis of Heterocycles

Research has highlighted the significance of derivatives of isoxazolines, such as 4-Methyl-5-propylisoxazol-3-amine, as precursors or intermediates in the synthesis of a wide range of heterocyclic compounds. These heterocycles are crucial for pharmaceutical applications due to their presence in many drugs and biologically active molecules. For instance, studies on the chemistry of various derivatives illustrate their utility as building blocks in the synthesis of pyrazolo-imidazoles, -thiazoles, spiropyridines, and other heterocycles, showcasing their versatility in organic synthesis and potential in drug discovery (Gomaa & Ali, 2020).

Application in Organic Synthesis

Isoxazolines and their derivatives serve as key scaffolds in organic synthesis, offering routes to various cyclic and acyclic compounds. The rich reactivity of these heterocycles allows for their utilization in constructing complex molecules, which can be further functionalized for a broad spectrum of applications in medicinal chemistry and material science (Melo, 2010).

Environmental and Toxicological Studies

Some derivatives, particularly those involved in the formation of heterocyclic amines (HAs) during the cooking process of meats, have been studied for their potential carcinogenic effects. These studies are crucial for understanding the dietary causes of cancer, especially breast cancer, and the mechanisms through which these compounds interact with DNA after metabolic activation. Such research underscores the importance of investigating the food-derived HAs as etiologic agents in human cancers (Snyderwine, 1994).

Catalysis and Synthesis Innovations

Further investigations into the utilization of these compounds involve their role in catalytic processes and novel synthesis methods. For instance, research on recyclable copper catalyst systems for C-N bond-forming cross-coupling reactions highlights the ongoing developments in making chemical synthesis more sustainable and efficient, potentially involving derivatives of isoxazolines in catalytic cycles or as substrates (Kantam et al., 2013).

Future Directions

The development of new synthetic strategies and designing of new isoxazole derivatives should be based on the most recent knowledge emerging from the latest research . This includes simplifying the design and synthetic process, streamlining and standardizing the self-assembly procedure, and broadening the horizon of potential applications .

Mechanism of Action

Target of Action

The primary targets of 4-Methyl-5-propylisoxazol-3-amine are currently unknown. Isoxazole derivatives are known to bind to various biological targets based on their chemical diversity . .

Mode of Action

As an isoxazole derivative, it may interact with its targets in a manner similar to other isoxazole-based drugs . .

Biochemical Pathways

Isoxazole derivatives are known to influence a variety of biochemical pathways due to their diverse biological activities

Result of Action

Given the diverse biological activities of isoxazole derivatives , it’s plausible that this compound could have a range of effects at the molecular and cellular level.

properties

IUPAC Name |

4-methyl-5-propyl-1,2-oxazol-3-amine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12N2O/c1-3-4-6-5(2)7(8)9-10-6/h3-4H2,1-2H3,(H2,8,9) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CUIQHRSAYFHDDY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1=C(C(=NO1)N)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

140.18 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(E)-3-(benzo[d][1,3]dioxol-5-yl)-N-(1-(tetrahydro-2H-pyran-4-yl)-1H-pyrazol-4-yl)acrylamide](/img/structure/B2796820.png)

![5,7-Dichloro-3-(cyclopropylmethyl)-2-methylpyrazolo[1,5-a]pyrimidine](/img/structure/B2796822.png)

![1,3-dimethyl-5-((2-oxo-2-(pyrrolidin-1-yl)ethyl)thio)-7-(o-tolyl)pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2796827.png)

![3-chloro-N-(10-ethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzenesulfonamide](/img/structure/B2796828.png)

![3-((1-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)sulfonyl)piperidin-3-yl)methyl)-4-ethyl-1H-1,2,4-triazol-5(4H)-one](/img/structure/B2796829.png)

![N-(benzo[d][1,3]dioxol-5-ylmethyl)-3-((6-(dimethylamino)pyrazin-2-yl)oxy)pyrrolidine-1-carboxamide](/img/structure/B2796836.png)

![9-benzyl-3-(4-bromobenzyl)-1,7-dimethyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2796843.png)